

# Application Notes and Protocols: Co-staining with Bodipy 558/568 C12

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Bodipy 558/568 C12

Cat. No.: B606313

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **Bodipy 558/568 C12**, a red fluorescent fatty acid analog, in co-staining experiments to visualize and investigate cellular lipid dynamics in conjunction with other organelles and cellular components.

## Introduction to Bodipy 558/568 C12

**Bodipy 558/568 C12** is a lipophilic fluorescent probe that readily crosses cell membranes and is incorporated into cellular lipid metabolic pathways.[1][2] Structurally, it is a dodecanoic acid (a 12-carbon saturated fatty acid) conjugated to a Bodipy 558/568 fluorophore.[3] This analog mimics natural fatty acids, allowing for the tracking of their uptake, trafficking, and incorporation into complex lipids, most notably triacylglycerols within lipid droplets (LDs).[1][4][5] Its bright, sharp fluorescence, high quantum yield, and relative insensitivity to environmental pH and polarity make it an excellent tool for live-cell imaging.[6][7] **Bodipy 558/568 C12** is primarily used to visualize the formation, growth, and dynamics of lipid droplets, as well as the trafficking of fatty acids to other organelles like the endoplasmic reticulum (ER) and mitochondria.[1]

## Principles of Co-staining with Bodipy 558/568 C12

Successful co-staining relies on the selection of fluorescent probes with distinct spectral characteristics to allow for their simultaneous detection with minimal crosstalk. **Bodipy 558/568 C12**, with its excitation and emission maxima at approximately 558 nm and 568 nm respectively, is spectrally compatible with a wide range of green, blue, and far-red fluorescent

probes.[6][8] This enables the simultaneous visualization of lipid metabolism alongside other cellular structures and processes.

## Data Presentation: Spectral Properties of Bodipy 558/568 C12 and Compatible Probes

For successful multi-color imaging, it is crucial to select probes with minimal spectral overlap. The following table summarizes the spectral properties of **Bodipy 558/568 C12** and a selection of compatible fluorescent probes for co-staining experiments.

Probe	Target	Excitation (nm)	Emission (nm)	Color Channel
Bodipy 558/568 C12	Fatty Acid/Lipid Droplets	~558	~568	Red
Bodipy FL C12	Fatty Acid/Lipid Droplets	~491	~515	Green
Bodipy 493/503	Neutral Lipids/Lipid Droplets	~493	~503	Green
MitoTracker Green FM	Mitochondria	~490	~516	Green
ER-Tracker Green	Endoplasmic Reticulum	~504	~511	Green
LysoTracker Green DND-26	Lysosomes	~504	~511	Green
Hoechst 33342	Nucleus (DNA)	~350	~461	Blue
DAPI	Nucleus (DNA)	~358	~461	Blue
CellMask™ Green Plasma Membrane Stain	Plasma Membrane	~522	~535	Green

## Experimental Protocols

Here we provide detailed protocols for co-staining with **Bodipy 558/568 C12** in both live and fixed cells.

### Protocol 1: Live-Cell Co-staining of Lipid Droplets and Mitochondria

This protocol details the simultaneous visualization of fatty acid incorporation into lipid droplets and the mitochondrial network in live hippocampal neurons.[\[9\]](#)[\[10\]](#)

Materials:

- Hippocampal neurons cultured on coverslips
- Complete feeding media
- **Bodipy 558/568 C12** (10 mM stock in DMSO)
- MitoTracker™ Green FM (1 mM stock in DMSO)
- Hank's Balanced Salt Solution (HBSS)
- Confocal microscope with appropriate filter sets

Procedure:

- Labeling with **Bodipy 558/568 C12**:
  - Prepare a working solution of 10  $\mu$ M **Bodipy 558/568 C12** in complete feeding media.
  - Incubate the cultured hippocampal neurons in the **Bodipy 558/568 C12** containing media for 24 hours at 37°C in a 5% CO<sub>2</sub> incubator. This allows for the incorporation of the fatty acid analog into lipid droplets.[\[9\]](#)[\[10\]](#)
- Wash and Chase:

- After 24 hours, remove the labeling medium and wash the cells gently with pre-warmed HBSS to remove any unincorporated probe.[\[9\]](#)[\[10\]](#)
- Add fresh, pre-warmed complete feeding media without the probe and incubate for 1 hour to allow for the complete incorporation of Red-C12 into neuronal lipid droplets.[\[9\]](#)[\[10\]](#)
- Mitochondria Staining:
  - Prepare a working solution of MitoTracker™ Green FM at a final concentration of 100-200 nM in the complete feeding media.
  - Incubate the cells with the MitoTracker™ Green FM containing media for 30 minutes at 37°C.[\[10\]](#)
- Final Wash and Imaging:
  - Wash the cells once with pre-warmed HBSS to remove excess dye.[\[10\]](#)
  - Mount the coverslip onto an imaging chamber with fresh, pre-warmed HBSS or imaging buffer.
  - Image the cells immediately on a confocal microscope using the appropriate laser lines and emission filters for **Bodipy 558/568 C12** (Ex: ~558 nm, Em: ~568 nm) and MitoTracker Green FM (Ex: ~490 nm, Em: ~516 nm).[\[10\]](#)

## Protocol 2: Fixed-Cell Co-staining of Nascent Lipid Droplets and a Protein of Interest

This protocol describes the labeling of newly formed lipid droplets followed by immunofluorescence for a protein of interest in fixed hepatocytes.[\[4\]](#)[\[5\]](#)

Materials:

- Hepatocytes cultured on coverslips
- DMEM supplemented with 10% FBS
- Oleic acid/BSA complex

- **Bodipy 558/568 C12** (10 mM stock in DMSO)
- 4% Paraformaldehyde (PFA) in PBS
- 0.025% Glutaraldehyde in PBS
- 50 mM NH<sub>4</sub>Cl in PBS
- 0.05% Saponin in PBS
- 3% Normal Goat Serum (NGS) in PBS
- Primary antibody against the protein of interest
- Alexa Fluor 488-conjugated secondary antibody
- Mounting medium with DAPI

#### Procedure:

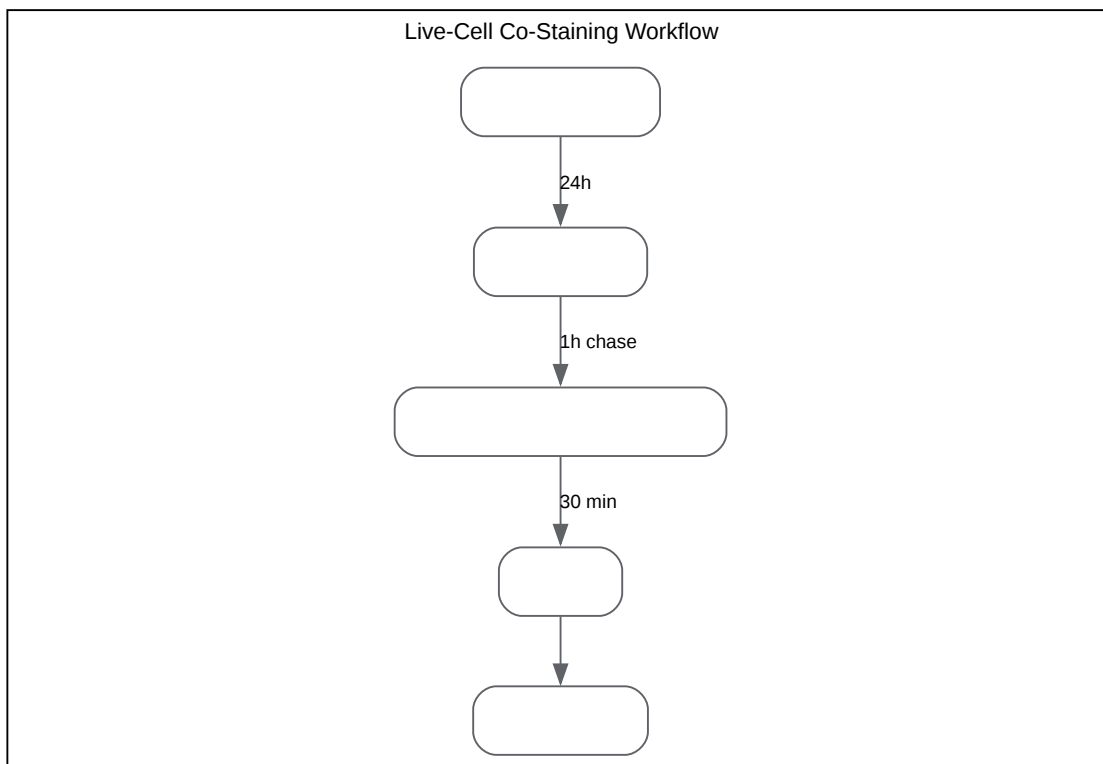
- Induction of Lipid Droplet Formation:
  - To visualize nascent lipid droplets, incubate hepatocytes in DMEM containing 0.4 mM oleic acid complexed with 0.5% BSA.[\[4\]](#)
- Labeling with **Bodipy 558/568 C12**:
  - Add **Bodipy 558/568 C12** to the oleic acid-containing medium at a final concentration of 6  $\mu$ M.
  - Incubate for 15 minutes to 4 hours, depending on the desired labeling of early to more mature nascent lipid droplets.[\[4\]](#)[\[5\]](#)
- Fixation:
  - Wash the cells three times with PBS.
  - Fix the cells with a solution of 4% paraformaldehyde and 0.025% glutaraldehyde in PBS for 15 minutes at room temperature.[\[4\]](#)[\[5\]](#)

- Quenching and Permeabilization:
  - Wash the cells with PBS.
  - Quench the background fluorescence from glutaraldehyde by incubating with 50 mM NH<sub>4</sub>Cl in PBS for 10 minutes.[\[4\]](#)[\[5\]](#)
  - Permeabilize the cells with 0.05% saponin in PBS for 15 minutes.[\[4\]](#)[\[5\]](#)
- Immunostaining:
  - Block non-specific antibody binding by incubating with 3% normal goat serum in PBS for 30 minutes.[\[4\]](#)[\[5\]](#)
  - Incubate with the primary antibody diluted in PBS with 3% BSA for 1 hour at 37°C.[\[4\]](#)[\[5\]](#)
  - Wash the cells three times with PBS.
  - Incubate with the Alexa Fluor 488-conjugated secondary antibody diluted in PBS with 3% BSA for 1 hour at room temperature, protected from light.
- Mounting and Imaging:
  - Wash the cells three times with PBS.
  - Mount the coverslips on microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
  - Image the cells using a confocal or widefield fluorescence microscope with appropriate filter sets for **Bodipy 558/568 C12**, Alexa Fluor 488, and DAPI.

## Visualizations

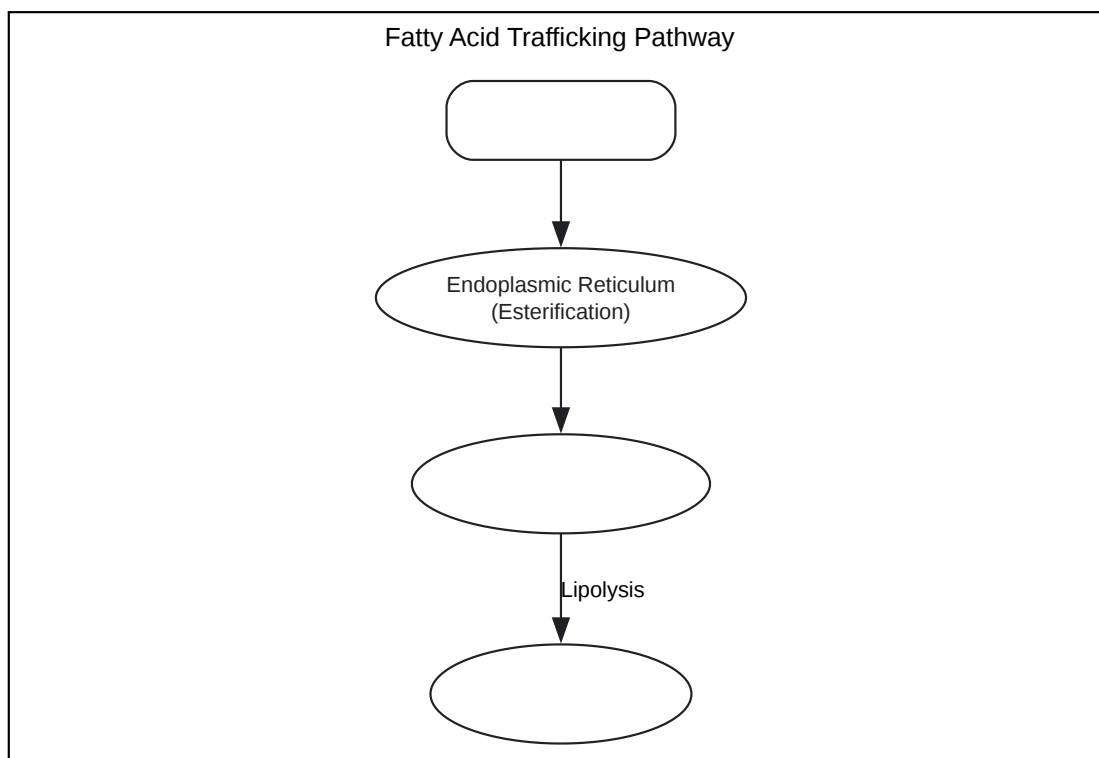
### Signaling Pathways and Experimental Workflows

The following diagrams illustrate key experimental workflows and the cellular pathways investigated using **Bodipy 558/568 C12**.



[Click to download full resolution via product page](#)

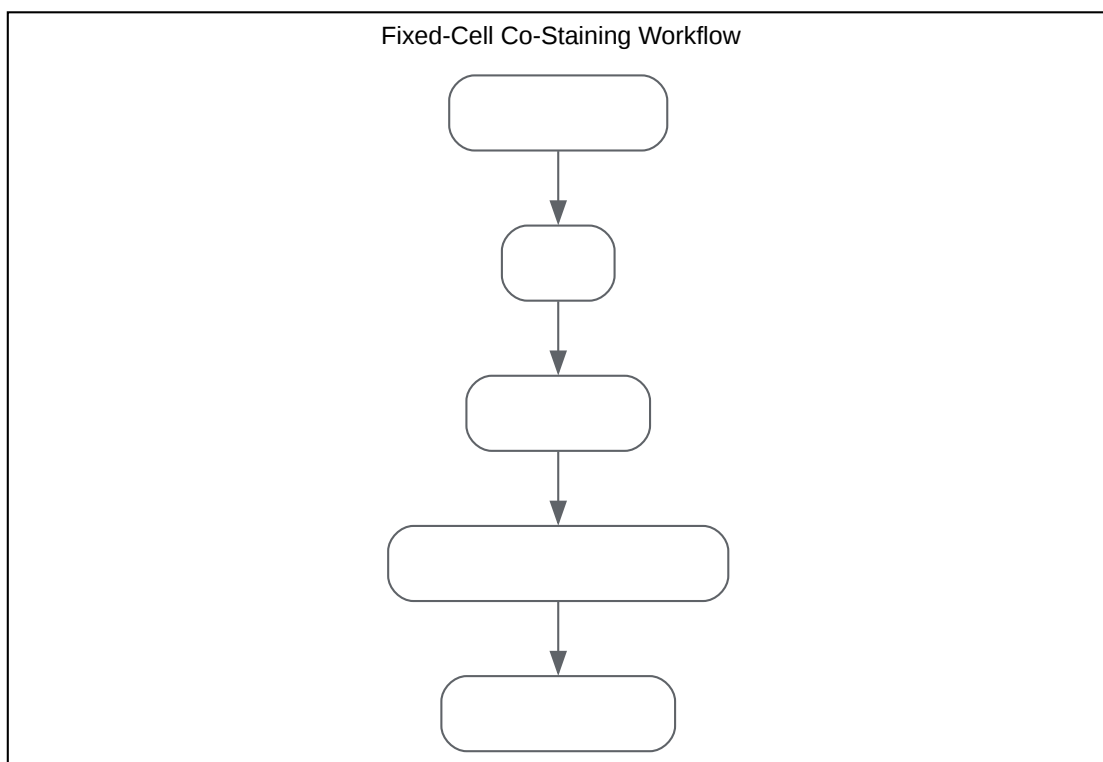
Caption: Workflow for live-cell co-staining.



[Click to download full resolution via product page](#)

Caption: Cellular fatty acid trafficking pathway.





[Click to download full resolution via product page](#)

Caption: Workflow for fixed-cell co-staining.

## Conclusion

**Bodipy 558/568 C12** is a versatile and robust fluorescent probe for investigating the dynamic processes of fatty acid metabolism and lipid droplet biology. Its favorable spectral properties make it an ideal candidate for multi-color imaging experiments, allowing for the contextualization of lipid dynamics within the broader cellular landscape. The protocols and guidelines presented here provide a solid foundation for researchers to design and execute successful co-staining experiments using **Bodipy 558/568 C12**.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. BODIPY 558/568 C12, Red  $\geq 98\%$  (HPLC), (Powder, film, or oil), fluorescent probe | Sigma-Aldrich [sigmaaldrich.com]
- 2. probes.bocsci.com [probes.bocsci.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. molbiolcell.org [molbiolcell.org]
- 5. Altered Lipid Droplet Dynamics in Hepatocytes Lacking Triacylglycerol Hydrolase Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Bodipy 558/568 C12 | 158757-84-7 | Benchchem [benchchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. BODIPY 558/568 C12 (Red-C12) Tracing in Hippocampal Neurons [protocols.io]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Co-staining with Bodipy 558/568 C12]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606313#bodipy-558-568-c12-co-staining-with-other-fluorescent-probes]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)